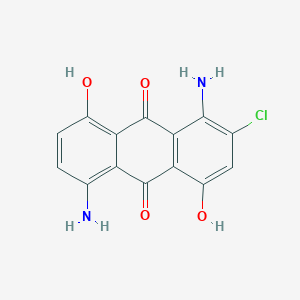

9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-

Übersicht

Beschreibung

“9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-” is a chemical compound . It contains a total of 32 bonds, including 23 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 aromatic ketones, 2 aromatic primary amines, and 2 aromatic hydroxyls . The compound consists of 30 atoms: 9 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, and 1 Chlorine atom .

Molecular Structure Analysis

The molecular structure of “9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-” includes 3 six-membered rings and 2 ten-membered rings. It also contains 2 aromatic ketones, 2 aromatic primary amines, and 2 aromatic hydroxyls .Wissenschaftliche Forschungsanwendungen

Dye Manufacturing

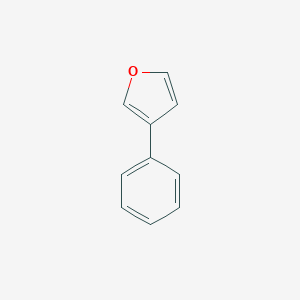

Amino- and diamino-substituted 9,10-anthracenediones are key structures for obtaining various dyes . They are used in the synthesis of a number of dyes, pigments, and phosphors .

Biologically Active Compounds

These compounds have been found to have antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity in medical chemistry . They are objects for searching for new biologically active compounds .

Analytical Reagents

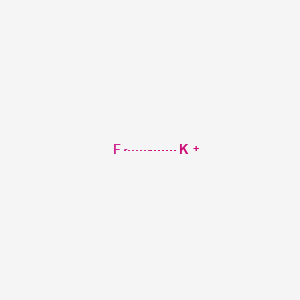

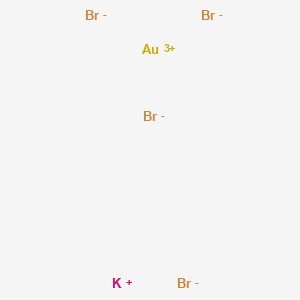

Amino- and diamino-substituted 9,10-anthracenediones are widely used as analytical reagents . They are used for photometric determination of different ions of metals, color reactions, metal indicators in complexometric titration .

Photoinitiators of Polymerization

1-(methylamino)- and 1-(benzamido)-9,10-anthracenediones exhibited the properties of cationic photoinitiators of polymerization of epoxy monomers and divinyl ether under the influence of LEDs .

Antiviral Activity

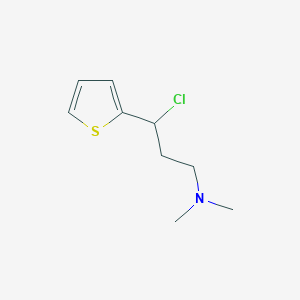

Derivatives of 9,10-anthracenedione substituted with 1,5-bis(diethylaminoethyl)- and 2,6-bis(dimethylaminoacetylamino) fragments showed antiviral activity against HIV-1 . 1-Amino-4-arylamino-9,10-anthracenediones can act as inhibitors of human cytomegavirus HCMV .

Antifungal Activity

In Rubia tinctorum root hydromethanolic extracts, the main analyzed components were the anthraquinone family consisting of 2-methyl-9,10-anthracenedione (or β-methylanthraquinone), 1,2-dihydroxyanthraquinone (or alizarin), 1,8-dihydroxy-3-methylanthraquinone, 1-hydroxy-9,10-anthracenedione (or α-hydroxyanthraquinone . These extracts showed remarkable antifungal activity .

Safety and Hazards

While specific safety and hazard information for “9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy-” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

Eigenschaften

IUPAC Name |

1,5-diamino-2-chloro-4,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O4/c15-4-3-7(19)10-11(12(4)17)14(21)9-6(18)2-1-5(16)8(9)13(10)20/h1-3,18-19H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRMWLMEYFPGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3O)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065270 | |

| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

CAS RN |

12217-79-7 | |

| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,5-diaminochloro-4,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diaminochloro-4,8-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.